molecular formula C13H14Cl2N2O2 B607765 GSK1370319A CAS No. 1001389-31-6

GSK1370319A

Cat. No. B607765
M. Wt: 301.167
InChI Key: YMNOJCVLDDTECB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1370319A is a potent P2X7 antagonist (IC50 = 3.2 nM). GSK1370319A inhibits ATP-induced increase in IL-1β release and caspase 1 activation in lipopolysaccharide (LPS)-primed mixed glia by blocking assembly of the inflammasome in a pannexin 1-dependent manner. GSK1370319A also inhibits ATP-induced subregion-specific neuronal loss in hippocampal organotypic slice cultures, which is dependent on its ability to prevent inflammasome assembly in glia. Significantly, GSK1370319A attenuates age-related deficits in long-term potentiation (LTP) and inhibits the accompanying age-related caspase 1 activity. We conclude that inhibiting P2X(7) receptor-activated NLRP3 inflammasome formation and the consequent IL-1β release from glia preserve neuronal viability and synaptic activity.

Scientific Research Applications

Graph Signal Processing in Scientific Research

Graph Signal Processing (GSP) is a field that focuses on processing data defined on irregular graph domains. It has strong connections to digital signal processing and leverages those principles to develop tools for analyzing data on graphs. GSP is particularly significant for processing and analyzing data from sensor networks, biological data, and image processing, suggesting potential applications in analyzing complex data structures which might be related to compounds like GSK1370319A (Ortega et al., 2017).

Frameworks and Tools for Scientific Research

The development and maintenance of scientific research applications are often challenging due to their complexity and the requirement for high-level programming skills. Modern software frameworks can significantly improve the productivity of scientific research by providing toolkits that allow for rapid assembly of applications from existing component libraries. These frameworks can be crucial for grid-enabling existing applications and developing new ones from scratch, offering a structured environment for compounds' scientific investigations like GSK1370319A (Appelbe et al., 2007).

Migration of Scientific Applications from Grid to Cloud

The migration of scientific applications from Grid to Cloud infrastructure is a significant area of research, highlighting the conceptual, technical, and technological challenges involved. This area explores solutions for distributed processing, execution, and management of complex tasks, suggesting a framework that could be relevant for applications associated with GSK1370319A in cloud-based environments (Biro et al., 2012).

Good Scientific Practice in Research

Good Scientific Practice (GSP) is crucial for maintaining the quality and integrity of research. It involves adherence to explicit and implicit rules or guidelines that ensure the production of high-quality work and its efficient sharing within the community. GSP includes specific standards and guidelines for technical competence in experimental research, which could be pertinent to research involving compounds like GSK1370319A (Niso et al., 2021).

Software Licensing for Scientific Research

Navigating the legal landscape of software licensing is crucial for scientists who develop and share software as part of their research. Understanding how to license software properly ensures that scientific software remains accessible, reproducible, and can be built upon by others, which might be pertinent for software used in studying or analyzing compounds like GSK1370319A (Morin et al., 2012).

properties

CAS RN

1001389-31-6

Product Name

GSK1370319A

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.167

IUPAC Name

(2S)-N-[(2,4-Dichlorophenyl)methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide

InChI

InChI=1S/C13H14Cl2N2O2/c1-17-11(4-5-12(17)18)13(19)16-7-8-2-3-9(14)6-10(8)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)/t11-/m0/s1

InChI Key

YMNOJCVLDDTECB-NSHDSACASA-N

SMILES

ClC1=CC=C(C(Cl)=C1)CNC([C@H]2N(C(CC2)=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK1370319A;  GSK-1370319A;  GSK 1370319A;  GSK1370319;  GSK-1370319;  GSK 1370319; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1370319A
Reactant of Route 2
Reactant of Route 2
GSK1370319A
Reactant of Route 3
Reactant of Route 3
GSK1370319A
Reactant of Route 4
Reactant of Route 4
GSK1370319A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK1370319A
Reactant of Route 6
Reactant of Route 6
GSK1370319A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.